molecular formula C17H14N2O3S B2969775 2-(Naphthalene-2-sulfonamido)benzamide CAS No. 877940-60-8

2-(Naphthalene-2-sulfonamido)benzamide

Cat. No.: B2969775
CAS No.: 877940-60-8
M. Wt: 326.37
InChI Key: BGVAHNPIMLUQAI-UHFFFAOYSA-N
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Future Directions

Sulfonamides, such as “2-(Naphthalene-2-sulfonamido)benzamide”, constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products . Consequently, these applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalene-2-sulfonamido)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl azides for amidation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, amidation with sulfonyl azides yields sulfonamido derivatives, while reduction with lithium aluminum hydride produces amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalene-2-sulfonamido)benzamide is unique due to its specific structural features, which allow it to interact with multiple molecular targets and pathways. Its combination of a naphthalene-sulfonamide group and a benzamide group provides it with distinct chemical and biological properties that make it valuable for various scientific research applications .

Properties

IUPAC Name

2-(naphthalen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c18-17(20)15-7-3-4-8-16(15)19-23(21,22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVAHNPIMLUQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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